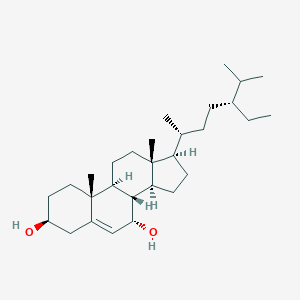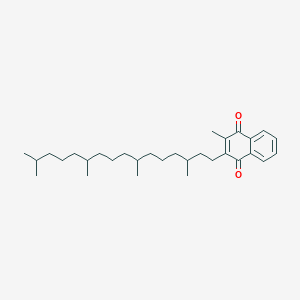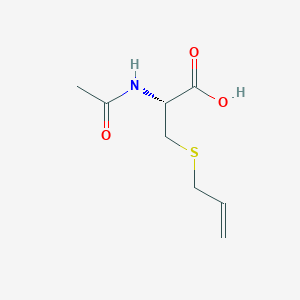
Ikshusterol
Overview
Description
Sancycline, also known as 6-deoxy-6-dimethyl-tetracycline, is a member of the tetracycline class of antibiotics. This compound is notable for its broad-spectrum antibacterial activity and is used in various scientific and medical applications. Sancycline is derived from tetracycline and has been studied extensively for its structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sancycline involves the hydrogenation of a precursor compound in the presence of a catalyst. One common method includes the use of Ledermycin as a starting material, which is subjected to hydrogenation in an ethanol-sulfuric acid system with a palladium on carbon (Pd/C) catalyst . The reaction is carried out under high pressure, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of sancycline follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of mixed solvents (alcohol and acid) and a hydrogen environment under the action of a catalyst. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sancycline undergoes various chemical reactions, including:
Oxidation: Sancycline can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other tetracycline analogs.
Substitution: Sancycline can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using Pd/C or rhodium catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetracycline derivatives, each with unique antibacterial properties .
Scientific Research Applications
Sancycline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other tetracycline derivatives.
Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Mechanism of Action
Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action inhibits the addition of amino acids to the growing polypeptide chain, effectively halting bacterial growth . The molecular targets include the bacterial ribosome and associated protein synthesis machinery.
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound from which sancycline is derived.
Doxycycline: A widely used tetracycline antibiotic with similar structural features.
Minocycline: Another tetracycline derivative with enhanced antibacterial activity.
Uniqueness of Sancycline
Sancycline is unique due to its structural modifications, which confer specific antibacterial properties and reduce susceptibility to resistance mechanisms. Unlike some other tetracyclines, sancycline retains activity against a broader range of bacterial strains .
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVFYZNUGGHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ikshusterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34427-61-7 | |
| Record name | Ikshusterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 - 133 °C | |
| Record name | Ikshusterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ikshusterol and where has it been found naturally?
A1: this compound is a steroid compound. It has been identified in the pollen of the oriental arborvitae tree (Biota orientalis (L.) ENDL.) []. It was also found alongside another steroid, daucosterol, in the roots of Adenophora wawreana Zahibr, a plant used in traditional Chinese medicine [].
Q2: What is the molecular formula and structure of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they do mention its close relative, epi-ikshusterol. Epi-ikshusterol is also known as stigmast-5-ene-3β,7β-diol. This information suggests that this compound likely possesses a similar steroidal structure with variations in the position and orientation of hydroxyl (-OH) groups. Further investigation into specific databases or literature focused on this compound is needed to confirm its exact molecular formula and weight.
Q3: What analytical techniques were employed to isolate and characterize this compound?
A4: The researchers primarily used a combination of chromatography and spectroscopy techniques. Chromatography, specifically silica gel chromatography, was employed for separating this compound from other compounds present in the plant extracts []. Following isolation, spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13CNMR), and Mass Spectrometry (MS), were crucial in elucidating its structure and confirming its identity []. These methods are standard practices in natural product chemistry for the isolation and structural characterization of novel compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)













